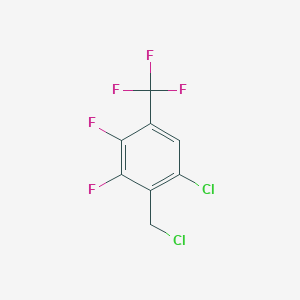

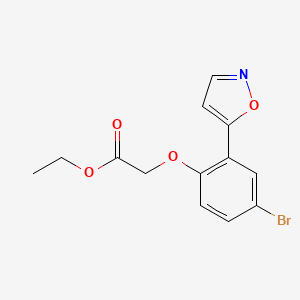

![molecular formula C12H9BF3NO3 B6343588 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid CAS No. 2121514-15-4](/img/structure/B6343588.png)

3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

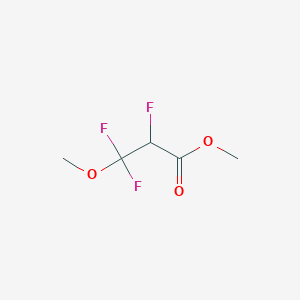

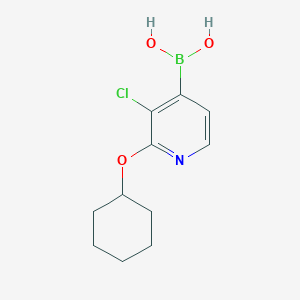

3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid is a chemical compound with the molecular formula C12H9BF3NO3 . It is a solid substance and is used as a biochemical reagent, which can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular weight of 3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid is 283.01 g/mol . The InChI key, which is a unique identifier for chemical substances, is OFPZCXPIRJJEGC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid is a solid substance . It should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Cross-Coupling

3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid: is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is widely applied in carbon–carbon bond-forming processes. This reaction is known for its mild conditions and tolerance of various functional groups. The boronic acid derivative serves as a nucleophilic partner, transferring its organic group to a palladium catalyst .

Electrochromic Device Fabrication

The trifluoromethoxy group in this compound can be utilized to synthesize polymers with promising applications in electrochromic devices. These materials can reversibly change color upon the application of an electric potential, making them suitable for smart windows, auto-dimming mirrors, and energy storage devices .

Synthesis of Biologically Active Molecules

Antibacterial Activity

Research has shown that compounds with the trifluoromethoxyphenylboronic group exhibit antibacterial potency against bacteria such as Escherichia coli and Bacillus cereus . This highlights its potential use in developing new antibacterial agents.

Synthesis of P2X7 Antagonists

The compound is a precursor in synthesizing multisubstituted purines, which act as P2X7 antagonists. These are investigated for their potential in treating pain, showcasing the compound’s role in pharmaceutical research .

Aldosterone Synthase Inhibition

Another application is the synthesis of heteroaryl substituted tetrahydropyrroloquinolinone derivatives, which serve as aldosterone synthase inhibitors. This is significant in researching treatments for conditions related to aldosterone .

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds with similar structures have been associated with various biological activities . More research is needed to identify the specific targets of this compound.

Mode of Action

The trifluoromethoxy group is known to be electron-withdrawing, which could influence the compound’s interaction with its targets .

Eigenschaften

IUPAC Name |

[5-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BF3NO3/c14-12(15,16)20-11-3-1-8(2-4-11)9-5-10(13(18)19)7-17-6-9/h1-7,18-19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPZCXPIRJJEGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C2=CC=C(C=C2)OC(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

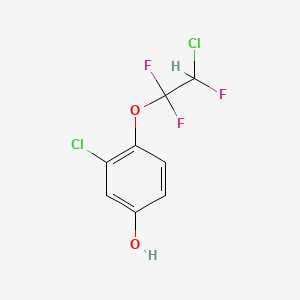

![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride; 98%](/img/structure/B6343525.png)